Cas no 95-12-5 (Bicyclo2.2.1hept-5-en-2-ylmethanol)

Bicyclo2.2.1hept-5-en-2-ylmethanol structure
95-12-5 structure
Bicyclo2.2.1hept-5-en-2-ylmethanol
95-12-5
C8H12O
124.180282592773
MFCD00167571
34777
78946

Bicyclo2.2.1hept-5-en-2-ylmethanol Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-5-en-2-ylmethanol
    • 5-Norbornene-2-methanol,mixture of endo and exo
    • 2-Hydroxymethyl-5-norbornene
    • 5-Norborene-2-methanol
    • 5-norbornene-2-methanol(NMO)mixture of endo and exo
    • 5-Norbornen-2-methanol (mixture of isomers)
    • 5-Norbornene-2-methanol
    • 5-bicyclo[2.2.1]hept-2-enylmethanol
    • Bicyclo[2.2.1]hept-5-ene-2-methanol (mixture of isomers)
    • Bicyclo[2.2.1]hept-5-ene-2-methanol
    • Cyclol
    • 5-Hydroxymethyl-2-norbornene
    • 5-Norbornene 2-methanol
    • Bicyclo(2.2.1)hept-5-ene-2-methanol
    • 5-Hydroxymethylbicyclo(2.2.1)hept-2-ene
    • 2-(Hydroxymethyl)bicyclo(2.2.1)hept-5-ene
    • LUMNWCHHXDUKFI-UHFFFAOYSA-N
    • 5-Hydroxymethylbicyclo[2.2.1]hept-2-ene
    • 2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-ene
    • norbornen-5-methanol
    • 5-norbornen-
    • 5-Norbornene-2-methanol (6CI, 7CI, 8CI)
    • 2-Norbornen-5-methanol
    • 5-(Hydroxymethyl)bicyclo[2.2.1]hept-2-ene
    • [Bicyclo[2.2.1]hept-5-en-2-yl]methanol
    • Norbornene-5-methyl alcohol
    • NSC 403110
    • DTXSID3038698
    • N43L8J2KTL
    • DB-003096
    • NS00040437
    • DS-18405
    • UNII-N43L8J2KTL
    • NSC-403110
    • AKOS009156947
    • J-802157
    • SY015570
    • 30421-42-2
    • STL563998
    • F1995-0286
    • AI3-08981
    • bicyclo-[2,2,1]-hept-5-en-2-yl-methyl alcohol
    • EN300-246230
    • Bicyclo[2.2.1]5-heptene-2-methanol
    • EINECS 202-392-0
    • (4s)-bicyclo[2.2.1]hept-5-en-2-ylmethanol
    • FD14041
    • 2-bicyclo[2.2.1]hept-5-enylmethanol
    • NSC403110
    • MFCD00167571
    • F16263
    • Exo-5-norbornene-2-methanol(exo)
    • SCHEMBL33077
    • N0979
    • 5-norbornen-2-methanol
    • 95-12-5
    • 5-Norbornene-2-yl methanol
    • {bicyclo[2.2.1]hept-5-en-2-yl}methanol
    • CS-0114684
    • 5-norbornen -2-methanol
    • 5-Norbornene-2-methanol, mixture of isomers
    • 5-hydroxy methyl-2-norbornene
    • +Expand
    • MFCD00167571
    • LUMNWCHHXDUKFI-UHFFFAOYSA-N
    • 1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2
    • OCC1C2CC(C=C2)C1

Computed Properties

  • 124.08900
  • 1
  • 1
  • 1
  • 124.089
  • 9
  • 140
  • 0
  • 0
  • 3
  • 0
  • 0
  • 1
  • 1.2
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 1.19090
  • 20.23000
  • n20/D 1.500(lit.)
  • 97 °C/20 mmHg(lit.)
  • 0.2±0.8 mmHg at 25°C
  • Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Not determined
  • Not determined
  • 1.027 g/mL at 25 °C(lit.)

Bicyclo2.2.1hept-5-en-2-ylmethanol Security Information

Bicyclo2.2.1hept-5-en-2-ylmethanol Customs Data

  • 2906199090
  • China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Bicyclo2.2.1hept-5-en-2-ylmethanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB53102-5g
5-Norbornene-2-methanol
95-12-5 98%
5g
$5.00 2024-07-18
Aaron
AR003AZE-5g
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
95-12-5 97%
5g
$4.00 2024-07-18
abcr
AB146026-5 g
5-Norbornene-2-methanol (mixture of endo and exo), 98%; .
95-12-5 98%
5g
€62.10 2022-06-02
Ambeed
A130903-5g
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
95-12-5 98%
5g
$6.0 2024-07-16
Apollo Scientific
OR315262-5g
5-Norbornene-2-methanol
95-12-5 99%
5g
£10.00 2024-05-24
Chemenu
CM116004-100g
Bicyclo[2.2.1]hept-5-ene-2-methanol
95-12-5 98%
100g
$184 2021-08-06
Crysdot LLC
CD13000511-100g
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
95-12-5 98%
100g
$189 2024-07-18
Enamine
EN300-246230-0.05g
{bicyclo[2.2.1]hept-5-en-2-yl}methanol
95-12-5 95%
0.05g
$19.0 2024-06-19
eNovation Chemicals LLC
D458910-25g
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
95-12-5 97%
25g
$250 2022-09-04
Oakwood
005463-250mg
5-Norbornene-2-methanol, mixture of isomers
95-12-5 98%
250mg
$19.00 2024-07-19

Bicyclo2.2.1hept-5-en-2-ylmethanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, 0 °C
Reference
Ligand Design for Luminescent Lanthanide-Containing Metallopolymers
de Bettencourt-Dias, Ana; Rossini, Jeffrey S. K., Inorganic Chemistry, 2016, 55(20), 9954-9963

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Carbon monoxide Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 10 bar, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Reference
Discrete iron complexes for the selective catalytic reduction of aromatic, aliphatic, and α,β-unsaturated aldehydes under water-gas shift conditions
Tlili, Anis; Schranck, Johannes; Neumann, Helfried; Beller, Matthias, Chemistry - A European Journal, 2012, 18(50), 15935-15939

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride ;  20 min, 25 °C
1.2 Reagents: Water ;  rt
Reference
Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4
Naimi-Jamal, M. Reza; Mokhtari, Javad; Dekamin, Mohammad G.; Kaupp, Gerd, European Journal of Organic Chemistry, 2009, (21), 3567-3572

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: (±)-2-Butanol Catalysts: Zirconium dioxide
Reference
Preparation of unsaturated cyclic alcohols from aldehydes
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: Isopropanol ;  12 h, 120 °C
Reference
Method for preparation of unsaturated primary alcohols
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: Isopropanol ;  12 h, 120 °C; 120 °C → rt
Reference
Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2'-bpyO)(H2O)]
Wang, Rongzhou; Tang, Yawen; Xu, Meng; Meng, Chong; Li, Feng, Journal of Organic Chemistry, 2018, 83(4), 2274-2281

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Solvents: Water ;  rt
Reference
Utilizing thiol-ene chemistry for crosslinked nickel cation-based anion exchange membranes
Kwasny, Michael T.; Zhu, Liang; Hickner, Michael A.; Tew, Gregory N., Journal of Polymer Science, 2018, 56(3), 328-339

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  reflux
Reference
Mechanochemical ring-opening metathesis polymerization: development, scope, and mechano-exclusive polymer synthesis
Lee, Gue Seon; Lee, Hyo Won; Lee, Hyun Sub; Do, Taeyang; Do, Jean-Louis; et al, Chemical Science, 2022, 13(39), 11496-11505

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Chlorosulfonyl isocyanate Solvents: Dichloromethane ;  rt; 20 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide
Kim, Ji Duck; Han, Gyoonhee; Zee, Ok Pyo; Jung, Young Hoon, Tetrahedron Letters, 2003, 44(4), 733-735

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Bicontinuous Alkaline Fuel Cell Membranes from Strongly Self-Segregating Block Copolymers
Price, Samuel C.; Ren, Xiaoming; Jackson, Aaron C.; Ye, Yuesheng; Elabd, Yossef A.; et al, Macromolecules (Washington, 2013, 46(18), 7332-7340

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydroquinone ;  19 h, rt → 190 °C
Reference
Influence of Hydroxyl Group Concentration on Mechanical Properties and Impact Resistance of ROMP Copolymers
Dennis, Joseph M.; Long, Tyler R.; Krishnamurthy, Ajay ; Tran, Ngon T.; Patterson, Brendan A.; et al, ACS Applied Polymer Materials, 2020, 2(6), 2414-2425

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  2 min, 0 °C; 2 h, rt
Reference
LiAlH4-induced reductive dephosphonylation of α,α-dialkyl triethyl β-phosphonyl esters: mechanistic study and synthetic application
Zhu, Jia-Liang; Bau, Sheng Jr.; Shih, You-Cheng, Synlett, 2012, 23(6), 863-866

Synthetic Circuit 13

Reaction Conditions
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Reference
Synthesis and properties of mannich bases on the basis of norbornenylmethanol, aliphatic amines and benzaldehyde
Hajiyeva, Gulsum E.; Mammadbayli, Eldar H.; Ibrahimli, Sahil I.; Abiyev, Huseyn A., Neft Kimyasi va Neft E'mali Proseslari, 2020, 21(1), 36-44

Synthetic Circuit 14

Reaction Conditions
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Reference
Synthesis of Mannich bases based on norbornenylmethanol, cyclic amines and benzaldehyde and their antimicrobial activity
Hajiyeva, G. E., Azerbaidzhanskii Khimicheskii Zhurnal, 2019, (3), 68-74

Synthetic Circuit 15

Reaction Conditions
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Reference
Norbornene containing Mannich bases on the basis of cyclic amines
Hajiyeva, Gulsum E.; Mammadbayli, Eldar H.; Ibrahimly, Sahil I.; Talybov, Gulahmad M., Neft Kimyasi va Neft E'mali Proseslari, 2017, 18(4), 331-340

Synthetic Circuit 16

Reaction Conditions
1.1 99 h, pH 4 - 5, 170 - 180 °C
Reference
Norbornene-containing mannich bases on the basis of aliphatic amines
Hajiyeva, G. E.; Mammadbayli, E. H.; Ibrahimli, S. I.; Jafarov, I. A., Azerbaidzhanskii Khimicheskii Zhurnal, 2018, (3), 50-56

Synthetic Circuit 17

Reaction Conditions
1.1 9 h, 4 - 5 atm, 170 - 180 °C
Reference
Mannich Bases from Bicyclo[2.2.1]hept-5-en-2-ylmethanol, Secondary Amines and Formaldehyde
Mammadbayli, E. H.; Hajiyeva, G. E.; Ibrahimli, S. I.; Jafarova, N. A., Russian Journal of General Chemistry, 2018, 88(10), 2204-2208

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 1,4-Naphthalenedicarbonitrile Solvents: Acetonitrile ,  Water
Reference
Photoinduced single-electron-transfer (set)-initiated oxidative cleavage of benzylic ether protecting group: a mild and efficient procedure
Pandey, G.; Krishna, A., Synthetic Communications, 1988, 18(18), 2309-14

Synthetic Circuit 19

Reaction Conditions
1.1 -78 °C; 2 h, -78 °C → rt; rt → 45 °C; 8 h, 45 °C
1.2 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Water ;  1 h, rt
Reference
Synthesis and Characterization of Lithium-Ion Conductive Membranes with Low Water Permeation
Stone, David A.; Welna, Daniel T.; Allcock, Harry R., Chemistry of Materials, 2007, 19(10), 2473-2482

Synthetic Circuit 20

Reaction Conditions
1.1 2 h, 100 - 200 psi, 210 °C
Reference
High Tg sulfonated insertion polynorbornene ionomers prepared by catalytic insertion polymerization
Pierre, Florian; Commarieu, Basile; Tavares, Ana C.; Claverie, Jerome, Polymer, 2016, 86, 91-97

Bicyclo2.2.1hept-5-en-2-ylmethanol Raw materials

Bicyclo2.2.1hept-5-en-2-ylmethanol Preparation Products

Bicyclo2.2.1hept-5-en-2-ylmethanol Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-12-5)
LEI JING LI
15102714773
1178380033@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-12-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-12-5)
A LA DING
anhua.mao@aladdin-e.com

Bicyclo2.2.1hept-5-en-2-ylmethanol Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-12-5)5-Norbornene-2-methanol
sfd10414
99%
200KG
discuss personally
Amadis Chemical Company Limited
(CAS:95-12-5)Bicyclo2.2.1hept-5-en-2-ylmethanol
A845189
99%/99%
500g/1kg
151.0/302.0